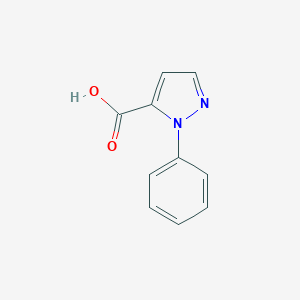

1-phenyl-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDUXCFCARXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285029 | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-77-3 | |

| Record name | 1133-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1133-77-3, is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1133-77-3 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid powder | [4] |

| Melting Point | 182 °C (predicted) | [5] |

| Density | 1.28 ± 0.1 g/cm³ (predicted) | [5] |

| pKa | Data not available | |

| Solubility | Data not available |

Note: The melting point and density are predicted values and await experimental confirmation from peer-reviewed literature. Experimental determination of pKa and solubility in various aqueous and organic solvents is crucial for further development and application.

Synthesis and Purification

The synthesis of pyrazole carboxylic acids can be achieved through several established routes. A common and versatile method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6]

General Synthetic Approach: Pyrazole Ring Formation

A plausible synthetic route to this compound involves the reaction of a suitable β-ketoester with phenylhydrazine. This is a widely used strategy for constructing the pyrazole core.[6]

Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate Ester (General)

The following is a general protocol for the synthesis of a pyrazole-5-carboxylate ester, which is a key intermediate. This can be adapted for the specific synthesis of the ethyl or methyl ester of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) in ethanol (to a concentration of approximately 0.2 M).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

-

Reactant Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]

-

Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]

Experimental Protocol: Hydrolysis of the Ester to the Carboxylic Acid

The resulting pyrazole-5-carboxylate ester can be hydrolyzed to the desired carboxylic acid.

-

Dissolution: Dissolve the crude or purified ester in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2.0 equivalents).

-

Stirring: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally.

General Recrystallization Protocol:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[7]

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator under vacuum.[8][9]

Spectral Data

-

¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons and the phenyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl group, and the carbonyl carbon of the carboxylic acid group (typically in the range of 160-180 ppm).

-

FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[10][11][12]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.18 g/mol ).

Biological Activity and Potential Applications

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and more.[1][2][13]

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives have been investigated for their anti-inflammatory properties. For instance, some phenyl-pyrazolone derivatives have shown significant reduction in edema in animal models of acute inflammation.[14] While the specific anti-inflammatory activity of this compound has not been reported, its structural similarity to other active pyrazoles suggests it could be a candidate for such investigations.

Potential as an Antimicrobial Agent

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[13][15] Studies on various pyrazole derivatives have shown efficacy against a range of microbial pathogens. Therefore, screening this compound for its antimicrobial properties would be a logical step in exploring its biological potential.

Potential as an Anticancer Agent

Several pyrazole-based compounds have been identified with potent cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases. Given the prevalence of the pyrazole core in anticancer drug discovery, evaluating the cytotoxic effects of this compound against a panel of cancer cell lines is warranted.

Conclusion

This compound is a molecule of interest due to its pyrazole core, a scaffold with proven and diverse biological activities. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological functions, this technical guide provides a foundational understanding for researchers. The outlined synthetic and purification strategies, along with the potential avenues for biological screening, offer a roadmap for future investigations into this promising compound. Further research is essential to fully elucidate its properties and potential applications in drug discovery and development.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ycmou.ac.in [ycmou.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives [mdpi.com]

- 15. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. This guide provides a detailed examination of its molecular structure, bonding characteristics, and physicochemical properties. The content herein is supported by compiled data from spectroscopic and crystallographic studies of closely related analogs, offering a robust framework for understanding this molecule's behavior at a molecular level. Furthermore, a generalized synthetic protocol is outlined, providing a practical basis for its laboratory preparation.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position. The molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol .[1]

The bonding within the pyrazole ring is characterized by delocalized π-electrons, which confer aromaticity to the system. The presence of the electron-withdrawing carboxylic acid group and the phenyl ring significantly influences the electron density distribution within the pyrazole core, impacting its reactivity and intermolecular interactions. The nitrogen atoms of the pyrazole ring are sp² hybridized.

Molecular Geometry

Table 1: Representative Bond Lengths and Angles for a Phenylpyrazole Carboxylic Acid Derivative (Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) [2]

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

| Bond Length | N1-N2 | 1.365(2) | Bond Angle | C5-N1-N2 | 111.4(1) |

| N1-C5 | 1.348(2) | N1-N2-C3 | 105.9(1) | ||

| N2-C3 | 1.332(2) | N2-C3-C4 | 111.2(1) | ||

| C3-C4 | 1.411(2) | C3-C4-C5 | 105.0(1) | ||

| C4-C5 | 1.378(2) | C4-C5-N1 | 106.5(1) | ||

| N1-C(phenyl) | 1.431(2) | N2-N1-C(phenyl) | 119.3(1) | ||

| C5-C(carboxyl) | 1.475(2) | N1-C5-C(carboxyl) | 124.2(1) | ||

| C=O | 1.213(2) | O-C-O | 124.5(1) | ||

| C-O | 1.345(2) |

Note: Data is for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and serves as an approximation.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds via their carboxylic acid moieties, typically resulting in the formation of centrosymmetric dimers. These dimers can be further organized into more complex supramolecular architectures through weaker C-H···O and C-H···N interactions. π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules may also contribute to the overall crystal packing.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the target molecule is not available, data from analogous compounds provide expected characteristic signals.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Pyrazole-H (C4-H) | δ 7.0 - 7.5 ppm (singlet) |

| Phenyl-H | δ 7.2 - 7.8 ppm (multiplet) | |

| Carboxyl-OH | δ 12.0 - 13.0 ppm (broad singlet) | |

| ¹³C NMR | Pyrazole-C | δ 110 - 150 ppm |

| Phenyl-C | δ 120 - 140 ppm | |

| Carboxyl-C=O | δ 160 - 170 ppm | |

| FTIR | O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ | |

| C=N stretch (pyrazole) | 1500 - 1600 cm⁻¹ | |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 188 |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for pyrazole synthesis, most commonly involving the cyclocondensation of a β-dicarbonyl compound or its equivalent with phenylhydrazine.

General Synthesis of this compound

A widely applicable method involves the reaction of ethyl 2-formyl-3-oxopropanoate (or a related β-ketoester) with phenylhydrazine, followed by hydrolysis of the resulting ester.

Materials:

-

Ethyl 2-formyl-3-oxopropanoate

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Cyclocondensation:

-

Dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse biological activities.[3][4] Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The biological activity is often attributed to the ability of the pyrazole ring system to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, bonding, and synthetic methodology for this compound. By leveraging data from closely related analogs, a detailed picture of its structural and spectroscopic properties has been presented. The provided synthetic protocol offers a practical foundation for its preparation. The versatile pyrazole core suggests that this compound and its derivatives hold significant potential for further investigation in the field of drug discovery and development.

References

Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in chemical research and drug development. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide combines available information for structurally related compounds and established spectroscopic principles to offer a detailed characterization.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 1133-77-3[1]

-

Molecular Formula: C₁₀H₈N₂O₂[1]

-

Molecular Weight: 188.18 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H4 (pyrazole ring) |

| ~7.5 - 7.7 | m | 3H | H3 (pyrazole ring) & Phenyl H(ortho) |

| ~7.3 - 7.5 | m | 3H | Phenyl H (meta, para) |

| >10.0 | br s | 1H | -COOH |

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~140 | C5 (pyrazole ring) |

| ~138 | Phenyl C (ipso) |

| ~130 | C3 (pyrazole ring) |

| ~129 | Phenyl C (para) |

| ~128 | Phenyl C (ortho) |

| ~125 | Phenyl C (meta) |

| ~110 | C4 (pyrazole ring) |

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic rings) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| ~760, ~690 | Strong | C-H bend (monosubstituted benzene) |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular ion) |

| 171 | Moderate | [M - OH]⁺ |

| 143 | Moderate | [M - COOH]⁺ |

| 115 | Moderate | [M - COOH - N₂]⁺ or [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These represent standard procedures that would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for aromatic and carboxylic acid carbons (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic data reporting.

References

synthesis and characterization of 1-phenyl-1H-pyrazole-5-carboxylic acid.

An In-depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction

This compound (CAS No. 1133-77-3) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the cyclocondensation reaction between a suitable β-dicarbonyl compound and phenylhydrazine to form the corresponding pyrazole ester. The second and final step is the hydrolysis of this ester intermediate under basic conditions, followed by acidification to yield the target carboxylic acid.

A widely used precursor is ethyl 1-phenyl-1H-pyrazole-5-carboxylate. The hydrolysis of this ester is a straightforward and high-yielding reaction.

Discovery of Novel Pyrazole Compounds for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel pyrazole compounds as potential cancer therapeutics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Novel Pyrazole Compounds

The following tables summarize the in vitro cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater activity.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Indole-Pyrazole Hybrids

| Compound | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |

| Compound 33 | < 23.7 | < 23.7 | < 23.7 | < 23.7 |

| Compound 34 | < 23.7 | < 23.7 | < 23.7 | < 23.7 |

| Doxorubicin | 24.7 - 64.8 | 64.8 | 24.7 | - |

Data sourced from Hassan et al.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Isolongifolanone-Pyrazole Derivatives

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |

| Compound 37 | 5.21 | - | - |

| Compound 35 | 6.71 | - | 5.16 |

| Compound 36 | - | - | - |

Data sourced from Wang et al. and another study.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Fused Pyrazole Derivatives

| Compound | HepG2 (Liver) |

| Compound 50 | 0.71 |

| Erlotinib | 10.6 |

| Sorafenib | 1.06 |

Data sourced from Saleh et al.

Table 4: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Analogs

| Compound | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |

| Compound 57 | 3.11 - 4.91 | 3.11 - 4.91 | 3.11 - 4.91 |

| Compound 58 | 4.06 - 4.24 | 4.06 - 4.24 | 4.06 - 4.24 |

| Doxorubicin | 4.30 - 5.17 | 4.30 - 5.17 | 4.30 - 5.17 |

Data sourced from El-Gohary et al.

Table 5: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Benzothiazole Hybrids

| Compound | HT29 (Colon) | PC3 (Prostate) | A549 (Lung) | U87MG (Glioblastoma) |

| Compound 25 | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 |

| Axitinib | - | - | - | - |

Data sourced from Reddy et al.

Table 6: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Carbaldehyde Derivatives

| Compound | MCF-7 (Breast) |

| Compound 43 | 0.25 |

| Doxorubicin | 0.95 |

Data sourced from Thangarasu et al.

Table 7: In Vitro Cytotoxicity (IC50, µM) of Polysubstituted Pyrazole Derivatives

| Compound | HepG2 (Liver) |

| Compound 59 | 2 |

| Cisplatin | 5.5 |

Data sourced from Omran et al.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazole compounds for cancer therapy.

General Synthesis of Pyrazole Derivatives

A common and effective method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]

Materials:

-

Substituted 1,3-dicarbonyl compound (1 mmol)

-

Hydrazine hydrate or substituted hydrazine (1.2 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount)

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate or the appropriate substituted hydrazine (1.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent.

-

Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test pyrazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazole compounds on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways implicated in the anticancer activity of pyrazole compounds and a general workflow for their discovery and evaluation.

Signaling Pathway Diagrams

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

1-phenyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis.

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its pyrazole core is a well-established pharmacophore present in numerous commercial drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3][4] The presence of both a phenyl group and a carboxylic acid moiety on the pyrazole ring provides a synthetically versatile scaffold. The carboxylic acid serves as a convenient handle for a variety of chemical transformations, most notably the formation of esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an azole building block typically appearing as a solid at room temperature.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1133-77-3 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Alternate Name | (5-Carboxy-1H-pyrazol-1-yl)benzene | [1] |

| InChIKey | LAWUBNJMRGMNQD-UHFFFAOYSA-N | [7] |

| SMILES | O=C(O)c1cn(nc1)c2ccccc2 | [7] |

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives most commonly proceeds via a cyclocondensation reaction, a foundational method for constructing the pyrazole ring.[5] This approach typically involves the reaction of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. A prevalent strategy is the hydrolysis of a corresponding pyrazole-5-carboxylate ester, which is itself formed through this cyclocondensation.

Caption: Common synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the hydrolysis of a 1-phenyl-1H-pyrazole-5-carboxylate ester to the target carboxylic acid.[6]

Materials:

-

1-Phenyl-1H-pyrazole-5-carboxylate ester (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a suitable solvent mixture, such as THF and water (e.g., 3:1 ratio).[6]

-

Add the base (e.g., LiOH, 2.0 eq) to the solution and stir the mixture vigorously at a temperature ranging from room temperature to 50 °C.[6][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[6][8]

-

Upon completion, cool the reaction mixture in an ice bath.

-

If THF was used, concentrate the mixture under reduced pressure to remove the organic solvent.[8]

-

Dissolve the remaining aqueous residue in water and perform an extraction with dichloromethane to remove any unreacted starting material.[8]

-

Carefully acidify the aqueous phase to a pH of < 3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6][8]

-

Stir the acidified mixture in the ice bath for an additional 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.[6]

-

Dry the solid product under high vacuum to afford the pure this compound.[8]

Chemical Reactivity and Applications

The utility of this compound as a building block stems from the reactivity of its carboxylic acid group. This functional group allows for a range of subsequent modifications to produce diverse libraries of compounds for screening in drug discovery and materials science.

Key Reactions:

-

Amidation: The most common transformation involves coupling the carboxylic acid with a wide variety of primary or secondary amines to form pyrazole-5-carboxamides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[6]

-

Esterification: The compound can react with various alcohols under acidic conditions to yield the corresponding esters.[5]

-

Condensation Reactions: It can participate in condensation reactions to form more complex molecular architectures.[5]

Caption: Key derivatization pathways for the title compound.

Applications: The pyrazole scaffold is a cornerstone in modern pharmacology and agrochemistry.[2][9] Derivatives of this compound have been investigated for a wide range of biological activities.

-

Pharmaceuticals: The pyrazole nucleus is a key feature in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][9][10] For example, pyrazole derivatives have been designed as potent inhibitors of enzymes like HDAC6 for treating acute liver injury.[11]

-

Agrochemicals: This class of compounds serves as a foundation for developing herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]

-

Material Science: Derivatives can be utilized in the synthesis of advanced materials, including polymers and coatings, due to their unique electronic and physical properties.[2][5]

Biological Activities of Derivatives

The true value of this compound is realized in the biological activities of its derivatives. By modifying the groups attached to the carboxylic acid, researchers can fine-tune the pharmacological profile of the resulting molecules.

| Derivative Class | Target / Activity | Quantitative Data | Reference(s) |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides | HDAC6 Inhibition (Anti-necroptotic) | IC₅₀ = 4.95 nM (HDAC6) | [11] |

| HDAC6 Degradation | DC₅₀ = 0.96 nM | [11] | |

| 1H-Pyrazole-5-carboxamides (general) | Anticancer, Anti-inflammatory | Varies with substitution | [6] |

| 1H-Pyrazole-5-carboxylic acid amides (Thiazole-containing) | Insecticidal (vs. Aphis fabae) | 85.7% mortality at 12.5 mg/L (Compound 7h) | [12] |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | [9] |

| Various Pyrazole Carboxylic Acids | Antimicrobial | MIC of 128 µg/mL (nitro-substituted derivative vs. B. cereus) | [9] |

| Anticancer (vs. Glioblastoma) | Significant reduction in cell viability (Compounds 3 and 5) | [9] |

Protocols for Derivative Synthesis

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxamides

This two-step protocol describes the conversion of the carboxylic acid to an amide via an acid chloride intermediate.[6]

Step 1: Acid Chloride Formation

Materials:

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride or Thionyl chloride (1.5 eq)

-

Catalytic N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a single drop of DMF to act as a catalyst.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise to the stirred suspension. Observe for gas evolution.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution, indicating the formation of the acid chloride.

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

Materials:

-

Crude 1-phenyl-1H-pyrazole-5-carbonyl chloride (from Step 1) (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

-

Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acid chloride solution to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-5-carboxamide derivative.

Conclusion

This compound is a high-value, versatile scaffold in synthetic organic chemistry. Its straightforward synthesis and the accessible reactivity of its carboxylic acid group make it an ideal starting point for the creation of large, diverse chemical libraries. The demonstrated success of its derivatives in achieving potent and selective biological activity, particularly in the realms of pharmaceuticals and agrochemicals, underscores its continued importance.[2][9][11] As researchers continue to explore the chemical space around the pyrazole core, this compound will undoubtedly remain a crucial building block for developing next-generation functional molecules.

References

- 1. scbt.com [scbt.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid via Cyclization Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This document provides detailed protocols for the synthesis of this compound via a robust and widely used cyclization reaction, the Knorr pyrazole synthesis, followed by ester hydrolysis.

The primary synthetic strategy involves a two-step sequence:

-

Cyclocondensation: Reaction of phenylhydrazine with a suitable β-ketoester to form ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

-

Hydrolysis: Conversion of the resulting ester to the target carboxylic acid.

Synthetic Workflow

The overall synthetic pathway is a classic example of heterocycle formation followed by functional group modification.

Application Notes and Protocols for the Synthesis of Pyrazole-5-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-5-carboxamide derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are key components in numerous therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The versatility of the pyrazole core allows for extensive structural modifications, making it a privileged scaffold in medicinal chemistry and drug discovery.[4][5] This document provides detailed protocols for the synthesis of pyrazole-5-carboxamide derivatives, focusing on a common and adaptable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of 1H-pyrazole-5-carboxamide derivatives can be broadly approached via two main strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.

-

Strategy A: Pyrazole Ring Formation Followed by Amidation: This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester group at the C5 position. This intermediate is then coupled with a desired amine to form the final carboxamide. The primary advantage of this method is the ability to introduce a wide variety of amine functionalities at a late stage of the synthesis, allowing for the creation of diverse compound libraries.[1]

-

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation: In this less common strategy, the carboxamide functional group is installed on an acyclic precursor before the cyclization to form the pyrazole ring. This approach can be beneficial if the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.[1]

This document will focus on providing detailed protocols for the widely used Strategy A .

Experimental Workflow and Visualization

The general workflow for the synthesis of pyrazole-5-carboxamide derivatives via Strategy A is depicted below. This process typically begins with the construction of a pyrazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, amide bond formation.

Caption: General workflow for the synthesis of pyrazole-5-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester

This protocol describes a general method for the synthesis of a pyrazole ring with an ester functional group at the C5 position through a cyclocondensation reaction.

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, if needed)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a salt of the hydrazine (e.g., hydrochloride), a base such as sodium acetate may be added.

-

Add a catalytic amount of glacial acetic acid if the reaction is slow.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold water and dry under vacuum to obtain the pyrazole-5-carboxylate ester.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester

This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[1]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.[1]

Materials:

-

Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)[1]

-

Tetrahydrofuran (THF) and Water (co-solvent system)[1]

-

Hydrochloric acid (HCl), 1M solution[1]

Procedure:

-

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]

-

Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature.[1]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]

-

Stir the mixture in the ice bath for an additional 30 minutes.[1]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]

-

Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[1]

Protocol 3: Amide Bond Formation via Acid Chloride

This protocol describes the synthesis of the final N-substituted-1H-pyrazole-5-carboxamide from the corresponding carboxylic acid.[1]

Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.[1]

Materials:

-

Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)[1]

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[1]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

N,N-Dimethylformamide (DMF) (catalytic amount)[1]

-

Desired primary or secondary amine (1.2 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

Procedure:

Part A: Acid Chloride Formation

-

Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[1]

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.[1]

-

Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[1]

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[1]

Part B: Amide Formation

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]

-

In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[1]

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[1]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide derivative.

Data Presentation

The following table summarizes representative yields for a series of synthesized pyrazole-1-carboxamide derivatives and their antioxidant activity.

| Compound | R1 | R2 | Yield (%) | DPPH Scavenging Activity (IC50 in µg/mL) |

| 5a | 4-Cl | 4-OCH3 | 75 | - |

| 5c | 4-Cl | 4-N(CH3)2 | - | Excellent |

| 5d | 4-CH3 | 4-N(CH3)2 | 72 | - |

Data adapted from multiple sources for illustrative purposes.[6] Note that "excellent" activity for compound 5c indicates strong DPPH radical scavenging abilities as reported in the source.[6]

Biological Activities of Pyrazole-5-Carboxamide Derivatives

Pyrazole-5-carboxamide derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. Some of the notable activities include:

-

Antimicrobial and Antifungal Activity: Many pyrazole carboxamides have been synthesized and evaluated for their in vitro antimicrobial and antifungal properties.[7]

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in in vivo models.[2]

-

Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents.[8][9]

-

Enzyme Inhibitory Activity: Pyrazole-5-carboxamides have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[1]

-

Insecticidal Activity: Some aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have demonstrated significant insecticidal activity.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [tutvital.tut.ac.za]

- 10. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. | Semantic Scholar [semanticscholar.org]

Application of Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic compounds, pyrazole and its derivatives have emerged as highly effective corrosion inhibitors for mild steel, particularly in acidic environments.[1][2][3][4][5] Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen heteroatoms, aromatic rings, and the potential for various substituent groups, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[6][7]

These application notes provide a comprehensive overview of the use of pyrazole derivatives as corrosion inhibitors for mild steel, including detailed experimental protocols for their evaluation and a summary of their performance.

Mechanism of Corrosion Inhibition

The primary mechanism by which pyrazole derivatives inhibit the corrosion of mild steel is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both (mixed adsorption).[5][8]

-

Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

-

Chemisorption: Involves the formation of coordinate bonds between the lone pair of electrons of the heteroatoms (nitrogen) in the pyrazole ring and the vacant d-orbitals of iron atoms on the mild steel surface.[4] The presence of π-electrons in the aromatic ring also contributes to the adsorption process.

The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the mild steel from the corrosive environment and thereby reducing the rate of corrosion.[1][9] The effectiveness of this protective film depends on factors such as the molecular structure of the pyrazole derivative, its concentration, the temperature, and the nature of the corrosive medium.[3][7][10] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[2][3][9][11]

Experimental Evaluation of Pyrazole Derivatives as Corrosion Inhibitors

A systematic evaluation of pyrazole derivatives as corrosion inhibitors involves a series of experimental and computational studies. The general workflow for this evaluation is depicted in the diagram below.

Caption: Experimental workflow for evaluating pyrazole derivatives as corrosion inhibitors.

Detailed Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of a chalcone derivative with a hydrazine compound.[1]

Protocol for Synthesis of Pyrazole Derivatives (Example): [1]

-

Chalcone Synthesis: React an appropriate acetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) to form the chalcone derivative.

-

Pyrazole Synthesis: A mixture of the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol, 85%) or phenylhydrazine (0.01 mol, 99%) in absolute ethanol (50 mL) is prepared.

-

To this mixture, add aqueous sodium hydroxide (10%, 6 mL).

-

Reflux the reaction mixture for 24 hours.

-

Pour the reaction mixture into cold water.

-

Filter the resulting solid product, wash it with water, and recrystallize it from ethanol.

-

Characterize the synthesized pyrazole derivatives using spectroscopic techniques such as FTIR and ¹H NMR to confirm their structure.[1][10]

Preparation of Mild Steel Specimens

Proper preparation of the mild steel specimens is crucial for obtaining reproducible results.

Protocol for Mild Steel Specimen Preparation: [4]

-

Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss measurements).

-

For electrochemical studies, embed the mild steel in a suitable resin, leaving a defined surface area exposed (e.g., 1 cm²).

-

Mechanically polish the surface of the specimens using a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit) to achieve a smooth, mirror-like finish.[4]

-

Degrease the polished specimens with acetone and rinse with distilled water.[4]

-

Dry the specimens and store them in a desiccator before use.

Weight Loss Measurements

This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.

Protocol for Weight Loss Measurements: [1][12][13][14][15]

-

Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) and solutions of the pyrazole derivative inhibitor at various concentrations.[1][6]

-

Accurately weigh the prepared mild steel specimens (W_initial).

-

Immerse the specimens in the corrosive solutions with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the specimens, wash them with a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and then dry.

-

Weigh the cleaned and dried specimens (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

-

Corrosion Rate (CR): CR = ΔW / (A * t) where A is the surface area of the specimen and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[1]

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism. The two most common techniques are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).[2][3][9]

Protocol for Electrochemical Measurements: [8][16][17][18]

-

Use a standard three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[19]

-

Allow the working electrode to reach a stable open-circuit potential (OCP) before each measurement (typically for 30-60 minutes).

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

-

The data is typically represented as Nyquist and Bode plots.

-

The charge transfer resistance (R_ct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.

-

The inhibition efficiency can be calculated using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[16]

-

Plot the logarithm of the current density versus the potential (Tafel plot).

-

Extrapolate the linear Tafel segments to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

The inhibition efficiency can be calculated using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.

-

Surface Analysis Techniques

Surface analysis techniques are used to visualize the morphology of the mild steel surface and confirm the formation of a protective inhibitor film.[19][20][21][22]

Protocol for Surface Analysis:

-

Scanning Electron Microscopy (SEM):

-

After the corrosion tests (weight loss or electrochemical), carefully rinse and dry the mild steel specimens.

-

Mount the specimens on an SEM stub and coat with a thin layer of a conductive material (e.g., gold) if necessary.

-

Examine the surface morphology of the specimens under the SEM to observe the extent of corrosion damage in the absence and presence of the inhibitor.[17][20]

-

-

Atomic Force Microscopy (AFM):

-

AFM provides a three-dimensional profile of the surface at a high resolution.

-

Analyze the surface roughness of the mild steel specimens before and after immersion in the corrosive media with and without the inhibitor to quantify the protective effect of the inhibitor film.[22]

-

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods provide insights into the relationship between the molecular structure of the pyrazole derivatives and their inhibition efficiency.[3][16][23][24]

Generalized Protocol for Computational Studies:

-

Quantum Chemical Calculations (DFT):

-

Optimize the geometry of the pyrazole derivative molecules using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-31G basis set).[3][23]

-

Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken charges.[24]

-

These parameters help to correlate the electronic properties of the inhibitor molecules with their inhibition efficiency. A higher E_HOMO and lower E_LUMO generally indicate a higher inhibition efficiency.[24]

-

-

Molecular Dynamics (MD) Simulations:

-

Perform MD simulations to study the adsorption behavior of the pyrazole derivative molecules on the iron surface (e.g., Fe(110)).

-

The simulation box typically contains the inhibitor molecules, water molecules, and corrosive ions.

-

Analyze the interaction energy and the radial distribution function to understand the adsorption mechanism and the stability of the adsorbed layer.

-

Performance of Pyrazole Derivatives as Corrosion Inhibitors

The inhibition efficiency of various pyrazole derivatives for mild steel in acidic media is summarized in the table below.

| Pyrazole Derivative | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 1 M HCl | Weight Loss, PDP, EIS | 10⁻³ M | 91.5 | [2] |

| 3,5-dimethyl-1H-pyrazol-1-yl m(4-((4-hydroxybenzylidene)amino)phenyl)methanone (DPHM) | 1 M HCl | Weight Loss | 400 ppm | 89.5 (at 60°C) | [10] |

| 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1) | 1 M HCl | Weight Loss | 4 x 10⁻⁴ M | 84.56 | [9] |

| 3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9) | 1 M HCl | Weight Loss, PDP, EIS | 10⁻³ M | 95 | [3][23] |

| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | Weight Loss, EIS | 0.8 g/L | 92.28 (WL), 96.47 (EIS) | [6] |

| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | Weight Loss, EIS | 0.8 g/L | 88.14 (WL), 85.55 (EIS) | [6] |

| N-((1H-Pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 M HCl | Weight Loss | 10⁻³ M | 90.1 | [25] |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | Weight Loss | 10⁻³ M | 91.8 | [25] |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 1 M HCl | Weight Loss | 10⁻³ M | 94 | [7] |

| 3-phenyl-1H-pyrazole-4-carboxaldehyde (PP4C) | 1 M HCl | Weight Loss, PDP, EIS | 5 mM | 96.33 | [5] |

| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | Weight Loss | 15 µM | 92.5 (for copper) | [16] |

| Pyrazole s-Triazine/anilino-morpholino Derivatives | 1 M HCl | Weight Loss, PDP | - | 98.69 - 98.77 | [17] |

Logical Relationship of Corrosion Inhibition

The following diagram illustrates the logical steps involved in the corrosion inhibition process by pyrazole derivatives on a mild steel surface.

Caption: Logical relationship of corrosion inhibition by pyrazole derivatives.

Conclusion

Pyrazole derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists to systematically evaluate the efficacy of new and existing pyrazole-based inhibitors. Further research in this area could focus on the development of environmentally friendly and highly efficient pyrazole derivatives for industrial applications.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. jocpr.com [jocpr.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 2024.sci-hub.se [2024.sci-hub.se]

- 25. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives for Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities, including potent anticancer effects.[1][2] The pyrazole scaffold is a key structural motif in several FDA-approved drugs.[3] High-throughput screening (HTS) offers an efficient methodology to rapidly evaluate large libraries of pyrazole analogs, enabling the identification of lead compounds with promising therapeutic potential.[1][4] This document provides detailed protocols for a multi-step HTS workflow designed to identify and characterize pyrazole derivatives with anticancer activity, focusing on cell viability, apoptosis, and cell cycle arrest.

High-Throughput Screening Workflow

The HTS workflow for identifying anticancer pyrazole derivatives typically involves a primary screen to identify "hits" that reduce cancer cell viability, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and determine potency.

Caption: General workflow for high-throughput screening of pyrazole analogs.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following tables summarize hypothetical quantitative data for a series of pyrazole derivatives against various human cancer cell lines. This data is representative of what would be generated during an HTS campaign.

Table 1: IC50 Values (µM) of Pyrazole Derivatives from Primary Cell Viability Screen

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |

| PZD-001 | 8.0 | 5.8 | 12.5 |

| PZD-002 | > 50 | > 50 | > 50 |

| PZD-003 | 2.5 | 1.2 | 4.8 |

| PZD-004 | 15.2 | 22.1 | 18.9 |

| PZD-005 | 0.9 | 0.5 | 1.1 |

| Doxorubicin | 0.8 | 1.0 | 0.6 |